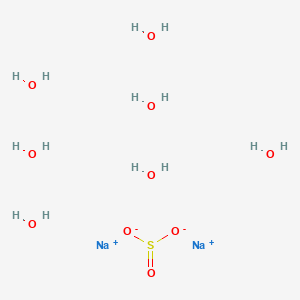

Sodium sulfite heptahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10102-15-5 |

|---|---|

Molecular Formula |

H4NaO4S |

Molecular Weight |

123.09 g/mol |

IUPAC Name |

disodium;sulfite;heptahydrate |

InChI |

InChI=1S/Na.H2O3S.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |

InChI Key |

QBIGNSMBLQLXMJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O.OS(=O)O.[Na] |

Other CAS No. |

10102-15-5 |

Pictograms |

Irritant |

Related CAS |

7757-83-7 (Parent) |

Synonyms |

Sulfurous Acid Disodium Salt Heptahydrate; Anhydrous Sodium Sulfite Heptahydrate; Disodium Sulfite Heptahydrate; E 221 Heptahydrate; S-WAT Heptahydrate; Sodium Sulfite Heptahydrate; Sodium Sulfite Anhydrous Heptahydrate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Crystallization of Sodium Sulfite Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and crystallization of sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O). It includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities. Sodium sulfite heptahydrate is a crucial reagent in various industrial and pharmaceutical applications, valued for its reducing and antioxidant properties.[1] In the pharmaceutical industry, it serves as an antioxidant preservative in injectable solutions and eye drops, ensuring the stability of sensitive active ingredients.[1]

Physical and Chemical Properties

This compound is a white, odorless crystalline solid.[1][2] The presence of seven water molecules in its crystal structure contributes significantly to its high solubility in water.[1] However, it is also prone to oxidation, especially in the presence of air, converting to sodium sulfate. The heptahydrate crystals can effloresce (lose water of hydration) in warm, dry air, making the anhydrous form more stable for long-term storage.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Na₂SO₃·7H₂O | [1] |

| CAS Number | 10102-15-5 | [1] |

| Molecular Weight | 252.15 g/mol | [1] |

| Appearance | White monoclinic crystals | [1] |

| Density | 1.56 g/cm³ | [1] |

| Solubility in Water | ~27 g / 100 mL at 20°C | [1][2] |

| pH of Saturated Solution | ~9 | [3] |

| Crystal System | Monoclinic | [2][4] |

Synthesis and Crystallization Protocols

The synthesis of sodium sulfite typically involves the reaction of sulfur dioxide with a sodium-based alkali, such as sodium carbonate or sodium hydroxide (B78521). The subsequent crystallization of the heptahydrate form is critically dependent on temperature control.

I. Synthesis of Sodium Sulfite Solution

The most common industrial method involves a two-step process where sulfur dioxide gas is passed through an aqueous solution of sodium carbonate.[5][6] This initially forms sodium bisulfite, which is then neutralized with additional sodium carbonate or sodium hydroxide to yield sodium sulfite.[5][6]

Experimental Protocol: Synthesis via Sodium Carbonate

-

Preparation of Reactants: Prepare an aqueous solution of sodium carbonate (Na₂CO₃). The concentration should be calculated based on the desired final concentration of the sodium sulfite solution.

-

Formation of Sodium Bisulfite: Pass sulfur dioxide (SO₂) gas through the sodium carbonate solution. This reaction forms an intermediate solution of sodium bisulfite (NaHSO₃).

-

Reaction: Na₂CO₃ + 2SO₂ + H₂O → 2NaHSO₃ + CO₂

-

-

Neutralization: Neutralize the resulting sodium bisulfite solution by adding more sodium carbonate solution or a solution of sodium hydroxide (NaOH). The pH of the solution should be maintained between 6.5 and 7.6.[5] If using sodium carbonate for neutralization, the solution is typically boiled to expel the carbon dioxide that evolves.[5][6]

-

Reaction (with NaOH): NaHSO₃ + NaOH → Na₂SO₃ + H₂O

-

Reaction (with Na₂CO₃): 2NaHSO₃ + Na₂CO₃ → 2Na₂SO₃ + H₂O + CO₂

-

-

Solution Purity: For high-purity crystals, it is crucial to use an aqueous medium with very low concentrations of dissolved iron (preferably less than 2-3 ppm), as iron can affect crystal formation.[5]

-

Final Solution: The resulting neutralized solution is a concentrated aqueous solution of sodium sulfite, ready for the crystallization step.

References

- 1. nbinno.com [nbinno.com]

- 2. jamgroupco.com [jamgroupco.com]

- 3. Sodium_sulfite [chemeurope.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. US4003985A - Production of sodium sulfite - Google Patents [patents.google.com]

- 6. US4112061A - Production of sodium sulfite utilizing mother liquor from the sodium metabisulfite process - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Crystal Structure Determination of Sodium Sulfite Heptahydrate (Na₂SO₃·7H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O), a compound of significant industrial importance. The document outlines the experimental methodologies employed for its structural determination, presents key quantitative data in a structured format, and visualizes the experimental workflow.

Crystal Structure Overview

Sodium sulfite heptahydrate crystallizes in the monoclinic system.[1][2] Its structure is characterized by a layered arrangement of cationic sodium-water layers and anionic sulfite layers stacked along the[3] direction.[1][4][5][6] The sulfite anions (SO₃²⁻) are trigonal-pyramidal in shape.[1][4]

The cationic layers are composed of two distinct types of [Na(H₂O)₆] octahedra.[1][4][5] These octahedra form linear chains that are linked by dimeric units, creating an intricate network.[1][4][5] The isolated sulfite anions are connected to these cationic layers through a comprehensive network of O-H···O hydrogen bonds and a notable O-H···S hydrogen bond.[1][4][5]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: crystallization and single-crystal X-ray diffraction.

2.1. Crystallization

High-quality single crystals of this compound were grown from an aqueous solution of commercial anhydrous sodium sulfite. The process involved the slow evaporation of the solution at room temperature over several days. To isolate the crystals from the mother liquor, they were placed on filter paper and subsequently immersed in Paratone oil. A suitable crystal for analysis was then cleaved from a larger specimen.[1][5]

2.2. Single-Crystal X-ray Diffraction

The crystallographic data was collected using a single-crystal X-ray diffractometer. A selected crystal was mounted, and its diffraction pattern was measured. The structure was solved and refined using established crystallographic software packages. All hydrogen atoms were located in a difference Fourier map and refined freely.[1]

Data Presentation

The following tables summarize the key quantitative data obtained from the crystallographic analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | Na₂SO₃(H₂O)₇ |

| Molar Mass | 252.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 (No. 14) |

| a (Å) at 100 K | 11.8576 (8) |

| b (Å) at 100 K | 7.2197 (5) |

| c (Å) at 100 K | 12.6965 (9) |

| β (°) at 100 K | 106.7938 (17) |

| a (Å) at Room Temp | 11.922 |

| b (Å) at Room Temp | 7.260 |

| c (Å) at Room Temp | 12.765 |

| β (°) at Room Temp | 107.22 |

| Data sourced from Weil and Mereiter (2020).[1][5] |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Sulfite Anion | |

| S-O Distances (mean) | 1.527 (6) Å |

| O-S-O Angles (mean) | 105.93 (16)° |

| Sodium Coordination | |

| Na-O Distances | 2.3690 (6) - 2.4952 (6) Å |

| Hydrogen Bonding | |

| O-H···S Donor-Acceptor Distance | 3.2582 (6) Å |

| Data sourced from Weil and Mereiter (2020).[1][5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

References

- 1. Sodium sulfite heptahydrate and its relation to sodium carbonate heptahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collegedunia.com [collegedunia.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. reposiTUm: this compound and its relation to sodium carbonate heptahydrate [repositum.tuwien.at]

- 6. Sodium sulfite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Sulfite Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O) is an inorganic salt with significant applications across various scientific and industrial sectors. In the pharmaceutical industry, it is utilized as an antioxidant and preservative in drug formulations, helping to maintain the potency and stability of active pharmaceutical ingredients (APIs).[1][2] Its reducing properties also make it a valuable tool in various chemical syntheses and as an oxygen scavenger in boiler water treatment to prevent corrosion.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium sulfite heptahydrate, complete with detailed experimental protocols and visual representations of key chemical processes to support researchers, scientists, and drug development professionals.

Physical Properties

This compound presents as white or colorless monoclinic crystals.[4] It is an odorless solid with a sulfurous, salty taste.[4][5] The heptahydrate form is known to effloresce in warm, dry air and is more susceptible to oxidation to sodium sulfate (B86663) compared to its anhydrous counterpart.[6][7]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | Na₂SO₃·7H₂O | - |

| Molar Mass | 252.15 | g/mol |

| Appearance | White/colorless monoclinic crystals | - |

| Density | 1.561 | g/cm³ |

| Melting Point | 33.4 (dehydration) | °C |

| Solubility in Water (20 °C) | 27.0 | g/100 mL |

| pH of Aqueous Solution | ~9 | - |

Chemical Properties and Reactivity

Sodium sulfite is a mild reducing agent and its chemical behavior is largely defined by this characteristic. The heptahydrate crystals are susceptible to oxidation in the presence of air, forming sodium sulfate.[6][7] This reactivity is central to its application as an oxygen scavenger.

Key chemical reactions include:

-

Decomposition by Acids: Sodium sulfite reacts with even weak acids to produce sulfur dioxide gas, a toxic and corrosive substance.[7]

-

Na₂SO₃ + 2H⁺ → 2Na⁺ + H₂O + SO₂

-

-

Oxidation: In the presence of oxygen, sodium sulfite is oxidized to sodium sulfate. This reaction is the basis for its use as an oxygen scavenger.

-

2Na₂SO₃ + O₂ → 2Na₂SO₄

-

The stability of this compound is influenced by environmental conditions. It is stable under normal storage conditions but is sensitive to air and moisture.[2] Contact with strong acids and oxidizing agents should be avoided.[9]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Solubility in Water

Objective: To determine the mass of this compound that dissolves in 100 mL of water at a specific temperature (e.g., 20 °C).

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound crystals to a known volume of deionized water (e.g., 50 mL) in a beaker. The solution should be stirred continuously with a magnetic stirrer in a constant temperature water bath set to 20 °C for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 10 mL) using a pre-warmed pipette to prevent crystallization upon cooling.

-

Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed evaporating dish. Heat the dish gently in a drying oven at a temperature below the decomposition temperature of the anhydrous salt (e.g., 105 °C) until all the water has evaporated and a constant weight of the residue is obtained.

-

Calculation: The solubility is calculated using the following formula:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample withdrawn (mL)) * 100

-

Determination of Melting Point (Dehydration Temperature)

Objective: To determine the temperature at which this compound loses its water of hydration.

Methodology:

-

Sample Preparation: Finely grind a small amount of this compound crystals. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting/dehydration point. Observe the sample through the magnifying lens. The temperature at which the crystals are observed to lose their structure and release water is recorded as the dehydration temperature. For hydrated salts, this is often observed as the point where the solid collapses into a liquid or slurry.

Determination of Density

Objective: To determine the density of this compound crystals.

Methodology (Water Displacement Method):

-

Mass Measurement: Accurately weigh a sample of this compound crystals using an analytical balance.

-

Volume Measurement: Fill a graduated cylinder with a known volume of a liquid in which the salt is insoluble (e.g., a saturated solution of sodium sulfite or a non-polar solvent). Record the initial volume. Carefully add the weighed crystals to the graduated cylinder, ensuring they are fully submerged and no air bubbles are trapped. Record the final volume. The volume of the crystals is the difference between the final and initial volumes.

-

Calculation: The density is calculated using the formula:

-

Density (g/cm³) = Mass of crystals (g) / Volume of crystals (cm³)

-

Crystal Structure Determination

Objective: To determine the arrangement of atoms within the this compound crystal.

Methodology (Single-Crystal X-ray Diffraction):

-

Crystal Selection: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its crystal lattice. The diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined by solving the phase problem. The resulting structural model is refined to best fit the experimental data. The monoclinic crystal structure of Na₂SO₃(H₂O)₇ is characterized by an alternating stacking of cationic sodium–water layers and anionic sulfite layers.[1][10]

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key chemical processes involving sodium sulfite.

Synthesis of this compound

The industrial preparation of sodium sulfite typically involves the reaction of sulfur dioxide with a solution of sodium carbonate or sodium hydroxide.[3] Crystallization from a warm aqueous solution below 33.4 °C yields the heptahydrate form.

Caption: Workflow for the synthesis of this compound.

Oxygen Scavenging Mechanism

Sodium sulfite is an effective oxygen scavenger, particularly in boiler feedwater treatment. The reaction involves the oxidation of sulfite ions to sulfate ions, thereby removing dissolved oxygen from the water.

Caption: Reaction pathway of sodium sulfite as an oxygen scavenger.

Role in Mitigating Oxidative Stress (Hypothetical Pathway)

In biological systems, sulfites can interact with reactive oxygen species (ROS). While high concentrations can induce oxidative stress, the reducing nature of sulfite suggests a potential role in mitigating certain oxidative processes. This diagram illustrates a simplified, logical relationship.

Caption: Logical relationship of sulfite in modulating oxidative stress.

Conclusion

This compound is a compound with well-defined physical and chemical properties that underpin its utility in diverse scientific and industrial applications, including pharmaceutical development. A thorough understanding of its characteristics, supported by robust experimental methodologies, is crucial for its effective and safe use. The provided data, protocols, and visual representations offer a comprehensive resource for professionals working with this important inorganic salt.

References

- 1. Sodium Sulfite | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Sodium Sulfite | Na2SO3 | CID 24437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium sulfite - Wikipedia [en.wikipedia.org]

- 4. US6027687A - Method for preventing corrosion using a sulfite-based oxygen scavenger, and composition therefor - Google Patents [patents.google.com]

- 5. jamgroupco.com [jamgroupco.com]

- 6. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 7. Untitled [faculty.uml.edu]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. Sodium sulfite as an oxygen scavenger for the corrosion control of mild steel in petroleum refinery wastewater: optimization, mathematical modeling, surface morphology and reaction kinetics studies | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

The Solubility Profile of Sodium Sulfite Heptahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O) in various solvents. The information compiled herein, including quantitative data, detailed experimental protocols, and process visualizations, is intended to serve as a comprehensive resource for professionals in research and development.

Introduction to Sodium Sulfite Heptahydrate

This compound is an inorganic salt that presents as white, odorless monoclinic crystals.[1] It is known for its reducing properties and is utilized in diverse applications, including as an antioxidant and preservative in the food and pharmaceutical industries, a deoxygenating agent in water treatment, and a bleaching agent in the textile and paper industries.[2] The heptahydrate form is particularly notable for its high solubility in water, though it is less stable than its anhydrous counterpart, especially concerning oxidation when exposed to air.[3][4]

Solubility of this compound

The solubility of a substance is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For this compound, this property is most significant in aqueous media.

Aqueous Solubility

This compound is freely soluble in water.[5] Its solubility in water exhibits an unusual temperature dependence. Unlike many salts that show a consistent increase in solubility with temperature, the solubility of sodium sulfite increases up to a transition point and then decreases at higher temperatures. This behavior is critical for processes like crystallization.

The stable solid phase in equilibrium with a saturated aqueous solution below approximately 33.4°C is the heptahydrate (Na₂SO₃·7H₂O). Above this temperature, the anhydrous form (Na₂SO₃) becomes the stable phase.[4]

Solubility in Organic Solvents

This compound exhibits limited solubility in most organic solvents. It is generally described as very slightly soluble to sparingly soluble in ethanol (B145695) and insoluble in solvents like ammonia (B1221849) and chlorine.[3][6][7] However, it is soluble in glycerol.[3][6][7]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of sodium sulfite. Note that data is often presented for the anhydrous form (Na₂SO₃), which has been converted to reflect the equivalent solubility for the heptahydrate form where appropriate for comparison.

Table 1: Solubility of Sodium Sulfite in Water at Various Temperatures (Note: Data is for the anhydrous form, Na₂SO₃)

| Temperature (°C) | Solubility (g Na₂SO₃ / 100 g H₂O) |

| 0 | 14.4 |

| 20 | 26.1 |

| 40 | 37.4 |

| 60 | 33.2 |

| 80 | 29.0 |

| 100 | 26.6 |

Source:[8]

Note: There is significant scatter in reported solubility data across various sources, likely due to the difficulty in preventing the oxidation of sulfite to sulfate (B86663) during measurement.[1] For instance, other sources report a solubility for the heptahydrate of 30.7 g/100 g water at 25°C and 67.8 g/100 ml at 18°C.[4][6]

Table 2: Solubility in Other Solvents

| Solvent | Form | Temperature (°C) | Solubility |

| Glycerol | Heptahydrate | Not Specified | Soluble (approx. 1 g / 30 parts glycerol) |

| Ethanol (96%) | Heptahydrate | Not Specified | Very slightly soluble |

| Ethanol (Absolute) | Anhydrous | Not Specified | Sparingly soluble |

| 10% Aqueous Ethanol (w/w) | Anhydrous | 8.4 | 4.6 g / 100 g solvent |

| 10% Aqueous Ethanol (w/w) | Anhydrous | 17.6 | 8.7 g / 100 g solvent |

| 10% Aqueous Ethanol (w/w) | Anhydrous | 27.6 | 13.8 g / 100 g solvent |

| 30% Aqueous Ethanol (w/w) | Anhydrous | 7.8 | 0.98 g / 100 g solvent |

| 30% Aqueous Ethanol (w/w) | Anhydrous | 16.0 | 1.9 g / 100 g solvent |

| 30% Aqueous Ethanol (w/w) | Anhydrous | 24.5 | 3.7 g / 100 g solvent |

| Liquid Ammonia | Anhydrous | 25 | 0.17 g / 100 g solvent |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are methodologies commonly employed for inorganic salts like this compound.

Isothermal Shake-Flask Method (Equilibrium Method)

This is the most common and reliable method for determining thermodynamic solubility. It involves allowing a solute to reach equilibrium in a solvent at a constant temperature.

Objective: To determine the saturation concentration of this compound in a solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Glass flasks or vials with airtight seals

-

Constant temperature orbital shaker or water bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Validated analytical equipment for concentration measurement (e.g., HPLC-UV, Titrator)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each flask.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to the desired constant temperature (e.g., 25°C ± 0.5°C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10][11] The time required may be determined in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration reaches a plateau.[10]

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the flasks to stand undisturbed at the constant temperature for a sufficient time (e.g., 2 hours) for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot from the clear supernatant. To avoid disturbing the sediment, this is often done with a syringe. Immediately filter the aliquot to remove any undissolved micro-particles.

-

Analysis: Analyze the concentration of the dissolved sodium sulfite in the filtrate using a validated analytical method. For sulfite, this is often done via iodometric titration.[12]

-

Calculation: The resulting concentration is the equilibrium solubility of the salt at that temperature. The procedure should be performed in triplicate to ensure reproducibility.[10]

Gravimetric Method

This method is straightforward but can be less precise than instrumental methods. It is suitable for determining the solubility of non-volatile solutes in volatile solvents.

Objective: To determine solubility by weighing the solid residue after solvent evaporation.

Materials:

-

As per the Isothermal method

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-4 of the Isothermal Shake-Flask Method.

-

Sample Transfer: Using a calibrated pipette, transfer a precise volume (e.g., 10 mL) of the clear, filtered supernatant to a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent by placing the dish in a drying oven set to a temperature that will not decompose the salt (e.g., below 100°C).

-

Drying to Constant Weight: Continue drying the residue in the oven until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution aliquot) - (Mass of dish + residue)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizations

Dissolution Pathway in Water

The dissolution of an ionic salt hydrate (B1144303) in water is a multi-step process involving the dissociation of the crystal lattice and the hydration of the resulting ions.

Caption: Dissolution and hydration pathway of this compound in water.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining solubility using the Isothermal Shake-Flask method.

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. Sodium sulfite - Wikipedia [en.wikipedia.org]

- 4. Sodium_sulfite [chemeurope.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium Sulfite | Na2SO3 | CID 24437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium sulfite - Sciencemadness Wiki [sciencemadness.org]

- 8. sodium sulfite [chemister.ru]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. who.int [who.int]

- 11. enamine.net [enamine.net]

- 12. srdata.nist.gov [srdata.nist.gov]

Thermal Decomposition of Sodium Sulfite Heptahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O) is a crystalline solid with significant applications in various industrial processes, including its use as an oxygen scavenger, a reducing agent in pharmaceuticals, and a preservative in the food and beverage industry. Understanding its thermal stability and decomposition pathway is critical for its effective use, storage, and for ensuring the safety and quality of end products. This technical guide provides a comprehensive overview of the thermal decomposition of sodium sulfite heptahydrate, detailing the dehydration and subsequent decomposition stages. The information is compiled from various scientific sources to offer a detailed perspective for researchers and professionals in relevant fields.

Physicochemical Properties

A foundational understanding of the material's properties is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | Na₂SO₃·7H₂O | [1] |

| Molar Mass | 252.15 g/mol | [1] |

| Appearance | White, monoclinic crystals | [2][3] |

| Density | 1.561 g/cm³ | [3][4] |

| Solubility in Water | 27.0 g/100 mL (20 °C) | [3] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process. It begins with the loss of its water of hydration at relatively low temperatures, followed by the decomposition of the resulting anhydrous sodium sulfite at significantly higher temperatures.

Dehydration of this compound

The initial stage of thermal decomposition involves the removal of the seven molecules of water of hydration. There is some variation in the reported temperatures for the onset of dehydration, with some sources indicating it begins as low as 33.4 °C, while others report water loss at higher temperatures, around 150 °C[3][4]. This discrepancy may be attributed to differing experimental conditions such as heating rate and atmospheric conditions. It is plausible that the dehydration occurs in a single step, leading directly to the anhydrous form.

Dehydration Reaction: Na₂SO₃·7H₂O(s) → Na₂SO₃(s) + 7H₂O(g)

The theoretical mass loss for the complete dehydration of this compound can be calculated as follows:

-

Molar mass of Na₂SO₃·7H₂O: 252.15 g/mol

-

Molar mass of 7H₂O: 7 * 18.015 g/mol = 126.105 g/mol

-

Theoretical Mass Loss (%): (126.105 / 252.15) * 100% = 50.01%

Decomposition of Anhydrous Sodium Sulfite

Once the water of hydration is removed, the resulting anhydrous sodium sulfite (Na₂SO₃) is stable up to a much higher temperature. The decomposition of anhydrous sodium sulfite is a more complex process that begins at approximately 600 °C[5]. It involves a disproportionation reaction, yielding sodium sulfate (B86663) (Na₂SO₄) and sodium sulfide (B99878) (Na₂S).

Decomposition Reaction: 4Na₂SO₃(s) → 3Na₂SO₄(s) + Na₂S(s)

This reaction does not involve a mass loss but rather a rearrangement of the atoms within the solid. At temperatures above 800°C, further reactions can occur, including the potential for oxidation if in an oxygen-containing atmosphere.

Quantitative Thermal Analysis Data

The following tables summarize the expected quantitative data from the thermal analysis of this compound.

Table 1: Dehydration of this compound

| Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Description |

| 1 | ~33 - 150 | 50.01 | Loss of all seven water molecules of hydration to form anhydrous sodium sulfite. |

Note: The broad temperature range reflects the discrepancies reported in the literature. Precise determination would require specific experimental conditions.

Table 2: Decomposition of Anhydrous Sodium Sulfite

| Stage | Onset Temperature (°C) | Mass Change | Products |

| 2 | ~600 | None | Disproportionation to Sodium Sulfate (Na₂SO₄) and Sodium Sulfide (Na₂S) |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heat the sample from ambient temperature to approximately 800 °C at a controlled, linear heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost in each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic events) associated with the dehydration and decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Hermetically seal the pan to ensure that the water vapor released during dehydration is contained, allowing for the measurement of the enthalpy of dehydration. For studying the higher temperature decomposition, a pinhole lid may be used to allow for the escape of any gaseous products.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above the final decomposition step (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC curve to identify and quantify the enthalpy changes associated with each thermal event. Endothermic peaks will indicate processes such as dehydration and melting, while exothermic peaks would indicate crystallization or certain decomposition processes.

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the sequential stages of the thermal decomposition of this compound.

Caption: Sequential pathway of the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of the experimental analysis is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound using TGA and DSC.

Conclusion

The thermal decomposition of this compound is characterized by an initial dehydration step to form the anhydrous salt, followed by a high-temperature disproportionation of the anhydrous material into sodium sulfate and sodium sulfide. While the general pathway is understood, precise quantitative data on the dehydration process, particularly the temperature range and the possibility of intermediate hydrates, would benefit from further detailed experimental investigation under standardized conditions. The methodologies and data presented in this guide provide a robust framework for researchers and professionals working with this compound, enabling better control over processes where its thermal stability is a critical factor.

References

An In-depth Technical Guide to the Redox Potential of Aqueous Sodium Sulfite Heptahydrate Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of aqueous sodium sulfite (B76179) heptahydrate solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize sodium sulfite for its antioxidant and reducing properties. This document details the electrochemical behavior of sodium sulfite, provides experimental protocols for its characterization, and explores its role in relevant biological signaling pathways.

Introduction to Sodium Sulfite and its Redox Chemistry

Sodium sulfite (Na₂SO₃) is a soluble sodium salt of sulfurous acid. It is commonly available in its anhydrous form or as a heptahydrate (Na₂SO₃·7H₂O). In aqueous solutions, sodium sulfite is a well-known reducing agent, a property that underpins its widespread use as an antioxidant and preservative in the pharmaceutical, food, and beverage industries.[1] The heptahydrate form is particularly susceptible to oxidation by air, converting to sodium sulfate (B86663).[2]

The reducing power of a sodium sulfite solution is quantified by its oxidation-reduction potential (ORP), which is typically negative, indicating its tendency to donate electrons.[1] The primary redox reaction involves the oxidation of the sulfite ion (SO₃²⁻) to the sulfate ion (SO₄²⁻). When dissolved in water, sodium sulfite, derived from a strong base (NaOH) and a weak acid (H₂SO₃), creates a basic solution with a pH of approximately 9-10 for a 10% solution.[3][4] This alkaline environment influences the specific redox potential.

The key half-reaction for the oxidation of sulfite to sulfate in a basic solution is:

SO₃²⁻(aq) + 2OH⁻(aq) → SO₄²⁻(aq) + H₂O(l) + 2e⁻

Understanding the redox potential is crucial for optimizing its use in various applications, predicting its stability, and comprehending its interactions within biological systems.

Quantitative Data on Redox Potential

Table 1: Experimentally Measured Oxidation-Reduction Potential (ORP) of Aqueous Sodium Sulfite Solutions

| Concentration of Sodium Sulfite | pH | ORP (mV) | Reference |

| 10% Na₂SO₃ | Not Specified | -43 | [5] |

| 1% Na₂SO₃ and 1% Sodium Metabisulfite | Not Specified | 76 | [5] |

| Not Specified | Alkaline | Negative | [1] |

| Varied | Alkaline | Decreases with increasing sulfite concentration and pH | [6] |

Table 2: Standard Reduction Potentials of Relevant Sulfur-Containing Redox Couples

| Redox Couple | Half-Reaction | Standard Potential (E°) (V vs. SHE) | Conditions | Reference |

| Sulfate/Sulfite (acidic) | SO₄²⁻ + 4H⁺ + 2e⁻ ⇌ H₂SO₃ + H₂O | +0.17 | Acidic solution | [2] |

| Sulfite radical/Sulfite | SO₃⁻• + e⁻ ⇌ SO₃²⁻ | +0.73 ± 0.01 | pH 11.3 | [7] |

| Permanganate/Manganese Dioxide (basic) | MnO₄⁻ + 2H₂O + 3e⁻ ⇌ MnO₂(s) + 4OH⁻ | +0.59 | Basic solution | [8] |

| Sulfate/Sulfide | SO₄²⁻ + 4H₂O + 8e⁻ ⇌ S²⁻ + 8OH⁻ | -0.92 | Basic solution | [8] |

Note: The standard reduction potentials are provided for context. The actual measured potential of a sodium sulfite solution will deviate from these standard values depending on the specific experimental conditions, as described by the Nernst equation.

Experimental Protocols

Accurate determination of the redox potential of a sodium sulfite heptahydrate solution requires precise experimental procedures. The following sections detail the preparation of the solution and a common electrochemical method for its characterization.

Preparation of a Standard Aqueous this compound Solution (e.g., 0.1 M)

Materials:

-

This compound (Na₂SO₃·7H₂O, Molar Mass: 252.15 g/mol )

-

Deionized, deoxygenated water (prepared by boiling for at least 30 minutes and cooling under an inert atmosphere, e.g., nitrogen or argon)

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Calculate the required mass: To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass of Na₂SO₃·7H₂O is calculated as follows:

-

Mass = Molarity × Volume × Molar Mass

-

Mass = 0.1 mol/L × 0.1 L × 252.15 g/mol = 2.5215 g

-

-

Weigh the this compound: Accurately weigh 2.5215 g of Na₂SO₃·7H₂O using an analytical balance. Due to the efflorescent nature of the heptahydrate and its susceptibility to oxidation, it is crucial to use a fresh, properly stored sample.

-

Dissolve the salt: Transfer the weighed this compound into the 100 mL volumetric flask. Add a portion of the deoxygenated deionized water (approximately 50-60 mL) to the flask.

-

Ensure complete dissolution: Gently swirl the flask to dissolve the solid completely. Avoid vigorous shaking to minimize the introduction of atmospheric oxygen.

-

Dilute to the mark: Once the solid is fully dissolved, carefully add more deoxygenated deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage and Use: Due to the instability of sulfite solutions in the presence of air, it is recommended to prepare the solution fresh before each experiment. If short-term storage is necessary, it should be in a tightly sealed container with minimal headspace, preferably under an inert atmosphere.

Determination of Redox Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to study the redox behavior of chemical species in solution.

Equipment and Reagents:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or Calomel)

-

Counter electrode (e.g., platinum wire)

-

-

Freshly prepared aqueous this compound solution (e.g., 10 mM in a suitable supporting electrolyte like 0.1 M KCl)

-

Supporting electrolyte solution (e.g., 0.1 M KCl in deoxygenated deionized water)

-

Polishing materials for the working electrode (e.g., alumina (B75360) slurries)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size, followed by rinsing with deionized water and sonication to remove any adhered particles.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Deoxygenation: Add the sodium sulfite solution containing the supporting electrolyte to the cell and purge with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential range for the scan. For sulfite oxidation in alkaline media, a typical range could be from an initial potential where no reaction occurs (e.g., -0.2 V) to a potential sufficiently positive to observe the oxidation peak (e.g., +1.0 V vs. Ag/AgCl).[8]

-

Set the scan rate. A typical starting scan rate is 50-100 mV/s.[8]

-

Initiate the scan and record the resulting cyclic voltammogram (a plot of current versus potential).

-

-

Data Analysis:

-

Identify the anodic peak in the voltammogram, which corresponds to the oxidation of sulfite to sulfate. The potential at the peak (Epa) is a key parameter related to the oxidation potential.

-

The process is generally irreversible, so a corresponding reduction peak on the reverse scan may be absent or significantly shifted.

-

To investigate the nature of the electrochemical process (e.g., diffusion-controlled), perform CV scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) and analyze the relationship between the peak current and the square root of the scan rate.

-

Mandatory Visualizations

Experimental Workflow for Redox Potential Determination

Caption: Experimental workflow for determining the redox potential of aqueous this compound solution.

Simplified Signaling Pathway of Sulfite Metabolism

Caption: Simplified pathway of endogenous sulfite metabolism and its impact on cellular signaling.

Conclusion

This technical guide has provided a detailed examination of the redox potential of aqueous this compound solutions. The quantitative data, though not exhaustive, offers valuable benchmarks for its reducing capacity. The detailed experimental protocols for solution preparation and cyclic voltammetry serve as a practical resource for researchers. Furthermore, the visualization of the experimental workflow and the sulfite metabolism pathway provides a clear conceptual framework. A thorough understanding of these principles is essential for the effective and safe application of sodium sulfite in research, drug development, and other scientific endeavors where its antioxidant and reducing properties are leveraged.

References

- 1. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. niir.org [niir.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Sulfite Heptahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O) is a crystalline solid with significant applications in the pharmaceutical, food, and chemical industries, often utilized for its reducing and antioxidant properties.[1] The presence of seven water molecules in its crystal lattice imparts a hygroscopic nature to the compound, making it susceptible to changes in atmospheric moisture. This technical guide provides a comprehensive overview of the hygroscopic characteristics of sodium sulfite heptahydrate, detailing its stability, methods for characterization, and the implications for handling, storage, and formulation development.

This compound presents as white monoclinic crystals.[1] It is known to be hygroscopic, meaning it can absorb moisture from the air. Furthermore, in warm, dry conditions, the crystals can undergo efflorescence, which is the loss of water of hydration. Concurrently, the compound is susceptible to oxidation, particularly in the presence of air, leading to the formation of sodium sulfate. The anhydrous form of sodium sulfite is more resistant to this oxidation.

Physicochemical Properties

A summary of the key physicochemical properties of sodium sulfite and its heptahydrate form is presented in Table 1. Understanding these properties is crucial for predicting the behavior of the material during processing and storage.

| Property | Sodium Sulfite (Anhydrous) | This compound |

| Chemical Formula | Na₂SO₃ | Na₂SO₃·7H₂O |

| Molecular Weight | 126.04 g/mol | 252.15 g/mol [1] |

| Appearance | White crystalline powder | White monoclinic crystals[1] |

| Density | 2.633 g/cm³ | 1.561 g/cm³ |

| Melting Point | Decomposes above 500°C | Dehydrates at 33.4°C |

| Solubility in Water | 27.0 g/100 mL at 20°C | Highly soluble, approx. 260 g/100 mL at 20°C[1] |

| Hygroscopicity | Moisture sensitive | Hygroscopic[1] |

| Stability | More resistant to oxidation | Effloresces in dry air; oxidizes in air |

Hygroscopicity and Moisture Sorption

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. For a hydrated crystal like this compound, this behavior is complex and involves potential deliquescence (dissolving in absorbed water) at high relative humidity and efflorescence (losing water of hydration) at low relative humidity.

Critical Relative Humidity (CRH)

Moisture Sorption Isotherm

A moisture sorption isotherm is a graphical representation of the relationship between the moisture content of a material and the surrounding relative humidity at a constant temperature. This is a critical tool for characterizing the hygroscopic nature of a substance. A typical moisture sorption isotherm for a crystalline hydrate (B1144303) would show the stability of the hydrate over a certain RH range, potential dehydration at low RH, and deliquescence at high RH.

Specific moisture sorption isotherm data for this compound was not found in the reviewed scientific literature. However, the experimental protocols to determine this are well-established and are detailed in the following section.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, several key experimental techniques are employed.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This method is ideal for generating moisture sorption-desorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound crystals (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen (0% RH) to establish a baseline.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass change is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water sorption and potential hysteresis.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms.

Gravimetric Analysis (Desiccator Method)

A simpler, though more time-consuming, method for assessing hygroscopicity involves the use of desiccators containing saturated salt solutions to maintain constant relative humidity environments.

Methodology:

-

Prepare Controlled Humidity Environments: A series of desiccators are prepared, each containing a saturated solution of a different salt to create a range of known, constant relative humidities.

-

Sample Preparation: Pre-weighed, shallow weighing bottles containing the this compound crystals are prepared.

-

Exposure: The open weighing bottles are placed in the desiccators.

-

Equilibration and Measurement: The samples are stored at a constant temperature until they reach a constant weight. The final weight is recorded.

-

Data Analysis: The percentage weight gain or loss is calculated for each relative humidity level and plotted to create a moisture sorption curve.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quantifying the initial water content of the this compound and for verifying the water content after exposure to different humidity conditions.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate solvent (e.g., methanol) and the titrant is standardized.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The volume of titrant consumed is used to calculate the amount of water in the sample, usually expressed as a percentage by weight.

Visualizations

The following diagrams illustrate the experimental workflow for hygroscopicity testing and the logical relationships involved in the hygroscopic behavior of a crystalline hydrate.

Caption: Experimental workflows for determining hygroscopicity.

References

A Comprehensive Technical Guide to Sodium Sulfite Heptahydrate

This guide provides an in-depth analysis of the chemical formula and molecular weight of sodium sulfite (B76179) heptahydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Sodium sulfite heptahydrate is the hydrated crystalline form of sodium sulfite. The chemical formula for this compound is Na₂SO₃·7H₂O.[1][2] This indicates that for every one formula unit of sodium sulfite (Na₂SO₃), there are seven molecules of water (H₂O) of crystallization. The expanded molecular formula is represented as H₁₄Na₂O₁₀S.[3][4][5]

Physicochemical Properties

This compound presents as a white crystalline solid. It is readily soluble in water and has the characteristic of being a reducing agent. The presence of the seven water molecules in its crystalline structure is crucial to its overall molecular mass and some of its physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the molecular formula and weight of this compound.

| Component | Symbol/Formula | Quantity | Atomic/Molecular Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Sodium | Na | 2 | ~22.99[6][7][8] | ~45.98 |

| Sulfur | S | 1 | ~32.065[9][10][11][12] | ~32.065 |

| Oxygen (in Sulfite) | O | 3 | ~15.999[13][14][15][16][17] | ~47.997 |

| Water | H₂O | 7 | ~18.015 | ~126.105 |

| Hydrogen (in Water) | H | 14 | ~1.008[18][19][20] | ~14.112 |

| Oxygen (in Water) | O | 7 | ~15.999[13][14][15][16][17] | ~111.993 |

| Total | Na₂SO₃·7H₂O | 1 | ~252.15 [1][2][3][4] | ~252.15 |

Experimental Protocols

Determination of Molecular Weight

The molecular weight of this compound is determined by summing the atomic weights of its constituent atoms.

Methodology:

-

Identify the chemical formula: The formula for this compound is established as Na₂SO₃·7H₂O.

-

Determine the atomic weights: The standard atomic weights of sodium (Na), sulfur (S), oxygen (O), and hydrogen (H) are obtained from the periodic table.

-

Calculate the molecular weight of the anhydrous component (Na₂SO₃):

-

(2 * 22.99) + 32.065 + (3 * 15.999) = 45.98 + 32.065 + 47.997 = 126.042 amu

-

-

Calculate the molecular weight of the water of crystallization (7H₂O):

-

7 * [(2 * 1.008) + 15.999] = 7 * [2.016 + 15.999] = 7 * 18.015 = 126.105 amu

-

-

Sum the weights: The total molecular weight is the sum of the anhydrous component and the water of crystallization.

-

126.042 + 126.105 = 252.147 amu

-

The calculated molecular weight is approximately 252.15 g/mol .[1][2][3][4]

Visualizations

Caption: Molecular composition of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | H14Na2O10S | CID 160916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. testbook.com [testbook.com]

- 7. princeton.edu [princeton.edu]

- 8. #11 - Sodium - Na [hobart.k12.in.us]

- 9. echemi.com [echemi.com]

- 10. britannica.com [britannica.com]

- 11. quora.com [quora.com]

- 12. accessscience.com [accessscience.com]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. quora.com [quora.com]

- 19. Hydrogen - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

A Comprehensive Guide to the Purity Standards of Research-Grade Sodium Sulfite Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for research-grade sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O). Adherence to stringent purity criteria is paramount in scientific research and pharmaceutical development to ensure the reliability, reproducibility, and safety of experimental results. This document outlines the typical specifications for research-grade material, details the analytical methodologies for purity assessment, and presents key information in a structured format for ease of reference.

Physicochemical Properties

Sodium sulfite heptahydrate is the hydrated salt of sulfurous acid, presenting as colorless to white crystals or a crystalline powder.[1][2] It is crucial to distinguish it from its anhydrous form, as their physical properties and stability differ. The heptahydrate form is known to be less stable and more susceptible to oxidation by air compared to the anhydrous form.[3]

| Property | Value | Reference |

| Molecular Formula | H₁₄Na₂O₁₀S | [1][4] |

| Molecular Weight | 252.14 g/mol | [1] |

| Appearance | White crystalline powder or colorless crystals | [1][2] |

| Density | 1.561 g/cm³ | [3][5] |

| Solubility in Water | 27.0 g/100 mL at 20 °C (for anhydrous) | [5] |

| pH | 9.0-10.5 (126 g/L solution at 25 °C) | [6] |

Purity Specifications for Research-Grade Sodium Sulfite

Research-grade sodium sulfite, often aligned with the American Chemical Society (ACS) reagent grade standards, must meet rigorous purity requirements. The following table summarizes the typical specifications for the anhydrous form, which are generally indicative of the expected purity for the heptahydrate form after accounting for the water of hydration.

| Parameter | Specification |

| Assay (as Na₂SO₃) | ≥ 98.0% |

| Insoluble Matter | ≤ 0.005% |

| Free Acid | Passes Test |

| Titrable Free Base | ≤ 0.03 meq/g |

| Chloride (Cl) | ≤ 0.02% |

| Heavy Metals (as Pb) | ≤ 0.001% |

| Iron (Fe) | ≤ 0.001% |

Note: These specifications are commonly cited for the ACS reagent grade of the anhydrous form of sodium sulfite.[1][6]

Analytical Methodologies and Experimental Protocols

Accurate determination of the purity of this compound relies on a suite of well-defined analytical methods. The following sections detail the experimental protocols for key purity assessments.

The assay of sodium sulfite is typically determined by iodometric titration, which quantifies its reductive capacity.

Principle: Sodium sulfite reacts with a known excess of iodine. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution.

Experimental Protocol:

-

Accurately weigh approximately 0.5 g of the sodium sulfite sample.

-

Dissolve the sample in 100 mL of a 0.1 N iodine volumetric solution.

-

Allow the mixture to stand for 5 minutes.

-

Add 1 mL of hydrochloric acid.

-

Titrate the excess iodine with a 0.1 N sodium thiosulfate volumetric solution.

-

Add 3 mL of a starch indicator solution near the endpoint of the titration (when the solution turns a pale yellow). The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Perform a blank titration under the same conditions without the sodium sulfite sample.

-

Calculate the percentage of Na₂SO₃ using the appropriate formula, where one milliliter of 0.1 N iodine consumed corresponds to 0.006302 g of Na₂SO₃.[7]

Caption: Workflow for the assay of sodium sulfite by iodometric titration.

This gravimetric method determines the amount of insoluble impurities in the sample.

Experimental Protocol:

-

Dissolve 20.0 g of the sample in 200 mL of water.

-

Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.

-

Filter the hot solution through a tared filtering crucible.

-

Wash the residue thoroughly with hot water.

-

Dry the crucible at 105°C to a constant weight.

-

The weight of the residue represents the insoluble matter.

Caption: Gravimetric determination of insoluble matter in sodium sulfite.

This titration method quantifies the amount of free alkaline impurities.

Experimental Protocol:

-

Dissolve 1.0 g of the sample in 10 mL of water.

-

Add 3 mL of 30% hydrogen peroxide that has been previously neutralized to a methyl red indicator endpoint.

-

Shake the solution well and allow it to stand for 5 minutes.

-

Titrate with 0.01 N hydrochloric acid.

-

The volume of acid required should not exceed 3.0 mL to neutralize the solution.[7]

This test determines if the chloride impurity is below a specified limit.

Experimental Protocol:

-

Dissolve 1.0 g of the sample in 10 mL of water and filter if necessary.

-

Add 3 mL of 30% hydrogen peroxide and dilute to 100 mL with water.

-

Take a 5 mL aliquot of this solution and dilute it to 20 mL with water.

-

Add 1 mL of nitric acid and 1 mL of silver nitrate (B79036) reagent solution.

-

Any turbidity produced should not exceed that of a standard containing 0.01 mg of chloride ion (Cl) treated in the same manner.[7]

HPLC can also be employed for the accurate quantification of sodium sulfite.

Principle: This method utilizes ion-pair chromatography to separate sulfite ions from other components, followed by UV detection.

Chromatographic Conditions (Example):

-

Column: Octadecylsilane (C18) bonded silica.

-

Mobile Phase: A mixture of methanol (B129727) and an aqueous phase (e.g., 10:90 to 30:70 v/v). The aqueous phase contains a buffer like sodium hydrogen phosphate (B84403) and an ion-pairing agent such as tetrabutylammonium (B224687) hydrogen sulfate, with the pH adjusted to 8.5-9.5.

-

Detection Wavelength: 214 ± 5 nm.

-

Flow Rate: 0.5 - 1.2 mL/min.

-

Injection Volume: 5 - 20 µL.

The content of sodium sulfite is determined by comparing the peak area of the sample to that of a known standard.[8]

Impurities in Sodium Sulfite

The primary impurities of concern in research-grade this compound include:

-

Sodium Sulfate: The main degradation product due to oxidation.

-

Chlorides: Can interfere with certain chemical reactions.

-

Heavy Metals (e.g., Lead, Iron): Can act as catalysts or be toxic in biological systems.

-

Insoluble Matter: Particulate contamination that can affect solution clarity and reactivity.

-

Free Acid or Base: Can alter the pH of solutions and affect reaction kinetics.

Handling and Storage

To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry place, protected from air and moisture to minimize oxidation to sodium sulfate. The heptahydrate form is particularly prone to efflorescence (loss of water of hydration) in dry air and oxidation.[3]

This guide provides a foundational understanding of the purity standards and analytical methods for research-grade this compound. For specific applications, it is always recommended to consult the certificate of analysis provided by the manufacturer.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Sodium Sulfite | PDF [slideshare.net]

- 3. Sodium sulfite - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. SODIUM SULFITE, ACS REAGENT, 2.5 KG | Labscoop [labscoop.com]

- 6. 亚硫酸钠 ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103175930B - A kind of HPLC analytical method measuring sodium sulphite content - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Sodium Sulfite Heptahydrate as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium sulfite (B76179) (Na₂SO₃), particularly in its heptahydrate form (Na₂SO₃·7H₂O), is a versatile, cost-effective, and mild reducing agent. Its application in organic synthesis is valued for its moderate reactivity, high solubility in aqueous media, and more environmentally benign profile compared to many metal-based or hydride reducing agents. These notes provide detailed protocols and data for key transformations facilitated by sodium sulfite heptahydrate.

Application Note 1: Reductive Dehalogenation of Activated (Hetero)aryl Halides

Sodium sulfite is an effective reagent for the reductive dehalogenation of specific (hetero)aryl bromides and iodides, particularly those substrates capable of prototropic tautomerism, such as halogenated aminophenols and resorcinols.[1][2] This method is advantageous as it operates in an aqueous medium without the need for a metal catalyst or phase transfer agent.[1]

Principle and Mechanism

The reaction proceeds via a proposed nucleophilic substitution mechanism, which is significantly accelerated in substrates that can tautomerize to form a quinone-like intermediate. This tautomerization increases the electrophilicity of the carbon atom bearing the halogen, making it more susceptible to attack by the sulfite ion. The sulfite displaces the halide, and subsequent steps lead to the dehalogenated product. For less activated substrates, the reaction is much slower or does not proceed.

Quantitative Data

The following table summarizes the results for the reductive dehalogenation of various substrates using sodium sulfite.

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Bromo-2-aminophenol | Na₂SO₃ (3) | Water | 60 | 2 | 2-Aminophenol | 95 |

| 4-Iodo-2-aminophenol | Na₂SO₃ (3) | Water | 60 | 2 | 2-Aminophenol | 94 |

| 2-Bromo-4-aminophenol | Na₂SO₃ (3) | Water | 60 | 4 | 4-Aminophenol | 92 |

| 4-Bromoresorcinol | Na₂SO₃ (3) | Water | 80 | 6 | Resorcinol | 88 |

| 2,4-Dibromo-6-aminophenol | Na₂SO₃ (6) | Water | 60 | 5 | 2-Amino-4-bromophenol | 85 |

Experimental Protocol: Reductive Dehalogenation of 4-Bromo-2-aminophenol

Materials:

-

4-Bromo-2-aminophenol (1.0 mmol, 188 mg)

-

This compound (Na₂SO₃·7H₂O) (3.0 mmol, 756 mg)

-

Deionized Water (5 mL)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Combine 4-bromo-2-aminophenol and this compound in a round-bottom flask equipped with a magnetic stir bar.

-

Add deionized water to the flask and attach a condenser.

-

Heat the mixture to 60°C and stir vigorously.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically around 2 hours).

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to afford the purified 2-aminophenol.

Application Note 2: Cleavage of Disulfide Bonds (Sulfitolysis)

Sodium sulfite is widely used for the cleavage of disulfide bonds in peptides and proteins, a process known as sulfitolysis. This reaction is crucial for protein sequencing, refolding studies, and the analysis of protein structure. The cleavage is unsymmetrical, yielding one thiol (cysteine) and one S-sulfonate (S-sulfocysteine) per disulfide bond.

Principle and Mechanism

The sulfite ion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bridge. This results in the formation of a thiosulfonate intermediate which is then cleaved to produce a stable S-sulfonate and a free sulfhydryl group. The reaction is typically performed at a slightly alkaline pH to ensure the sulfite is in its nucleophilic form and the resulting thiol is deprotonated, preventing immediate re-oxidation.

Quantitative Data

Effective cleavage of disulfide bonds is dependent on several factors, as outlined below.

| Parameter | Condition | Rationale |

| pH | 9.0 - 9.5 | Ensures sulfite is an effective nucleophile and maintains the thiolate form of the product, preventing re-oxidation. |

| Temperature | Room Temperature (25°C) | Sufficient for the reaction to proceed without denaturing most proteins thermally. |

| Sulfite Conc. | Excess (e.g., 0.1 M) | Drives the reaction equilibrium towards the cleaved products. |

| Denaturant | 2 M Guanidine (B92328) Thiocyanate or 8 M Urea | Unfolds the protein to ensure all disulfide bonds are accessible to the sulfite reagent.[2] |

| Reaction Time | 20 - 60 minutes | Typically sufficient for complete cleavage in denatured proteins. |

Experimental Protocol: Cleavage of Disulfide Bonds in a Protein Sample

Materials:

-

Protein sample with disulfide bonds (e.g., Bovine Serum Albumin)

-

Guanidine Thiocyanate

-

This compound

-

Buffer solution (e.g., 0.1 M Tris-HCl)

-

pH meter and adjustment solutions (e.g., NaOH)

Procedure:

-

Prepare a solution of the protein in a buffer containing a denaturant to unfold the polypeptide chains. For example, dissolve the protein to a final concentration of 1-5 mg/mL in a buffer containing 2 M guanidine thiocyanate.[2]

-

Add a freshly prepared solution of this compound to the protein solution to a final concentration of 0.1 M.

-

Adjust the pH of the reaction mixture to 9.5 using a dilute NaOH solution.

-

Incubate the mixture at room temperature (25°C) for approximately 20-60 minutes.[2]

-

The reaction can be quenched by acidification or by removing the excess reagents via dialysis or gel filtration.

-

The extent of cleavage can be confirmed by analyzing the protein on SDS-PAGE under non-reducing vs. reducing conditions or by quantifying the generated free sulfhydryl groups using Ellman's reagent.

Application Note 3: Reduction of Aromatic Nitro Compounds

Sodium sulfite can serve as a mild reducing agent for the conversion of aromatic nitro compounds to the corresponding anilines. However, for this specific transformation, stronger reducing agents such as sodium dithionite (B78146) (hydrosulfite) are more commonly cited in the literature and often provide higher yields and faster reaction times.[3][4][5] The following is a general protocol; specific conditions may require optimization depending on the substrate.

Principle and Mechanism

The reduction of a nitro group to an amine is a six-electron process that is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates. The sulfite ion acts as the electron donor in this multi-step reduction.

General Experimental Protocol: Reduction of an Aromatic Nitro Compound

Materials:

-

Aromatic nitro compound (1.0 mmol)

-

This compound (typically 3-5 equivalents)

-

Solvent system (e.g., Water/Ethanol (B145695) mixture)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Dissolve the aromatic nitro compound in a suitable solvent system (e.g., a 1:1 mixture of ethanol and water) in a round-bottom flask.

-

Add this compound (e.g., 4.0 mmol, 1.0 g) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

-

Monitor the reaction by TLC. Due to the mild nature of the reagent, this reaction may require several hours.

-

Upon completion, cool the mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline, which may require further purification by column chromatography or recrystallization.

References

- 1. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Application of Sodium Sulfite Heptahydrate in Photographic Developers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O), and its anhydrous form, is a critical component in traditional black and white photographic developers. Its multifaceted role extends beyond simple preservation, influencing the final characteristics of the photographic image, including grain structure, acutance (edge sharpness), and effective film speed. Understanding the precise application of sodium sulfite is essential for researchers and scientists aiming to achieve consistent and tailored results in photographic processes, which can be analogously applied to other imaging and sensitive chemical formulation contexts. This document provides detailed application notes, experimental protocols, and quantitative data regarding the use of sodium sulfite heptahydrate in photographic developers.

Chemical Properties and Role in Development

Sodium sulfite serves several key functions within a photographic developer solution:

-

Preservative (Antioxidant): Developing agents, such as Metol (p-methylaminophenol sulfate) and hydroquinone, are readily oxidized by atmospheric oxygen, leading to a loss of activity and the formation of colored, staining by-products. Sodium sulfite acts as an oxygen scavenger, preferentially oxidizing to sodium sulfate, thereby protecting the developing agents and extending the useful life of the developer solution.[1]

-

Silver Halide Solvent: At higher concentrations, sodium sulfite acts as a mild solvent for silver halide crystals in the photographic emulsion. This action has a direct impact on the final image's grain structure. By dissolving the edges of the silver halide grains during development, it promotes finer grain in the resulting negative. However, this solvent action can also reduce acutance, leading to a softer-appearing image.

-

Activator and Development Modifier: Sodium sulfite can influence the activity of the developing agents. It reacts with the oxidation products of some developing agents, such as hydroquinone, to form sulfonates which are themselves developing agents, albeit with different characteristics. This can affect the overall contrast and tonal range of the developed image. Furthermore, by etching the surface of silver halide grains, it can expose more development sites, which can lead to an increase in effective film speed.

Data Presentation

The concentration of sodium sulfite in a developer formula is a critical variable that can be adjusted to control the final image characteristics. The following tables summarize quantitative data on the effects of sodium sulfite concentration.

Table 1: Influence of Sodium Sulfite Concentration on Film Speed

| Developer Formulation | Film | Sodium Sulfite Concentration (g/L) | Effective Film Speed (EI) |

| Rodinal (1:50) | HP5+ | 0 | 200 |

| Rodinal (1:50) + Sodium Sulfite | HP5+ | 20 | 320 |

Table 2: Qualitative Effects of Sodium Sulfite Concentration in a Metol-Hydroquinone (MQ) Developer

| Sodium Sulfite Concentration | Grain | Acutance (Sharpness) | Contrast |

| Low (< 20 g/L) | Coarser | Higher | Potentially Higher |

| High (e.g., D-76 at 100 g/L) | Finer | Lower | Normal |

Experimental Protocols

Protocol 1: Preparation of Kodak D-76 Developer

Kodak D-76 is a classic, general-purpose developer known for its balance of fine grain, good film speed, and excellent shadow detail. It contains a high concentration of sodium sulfite.

Materials:

-

Metol (p-methylaminophenol sulfate)

-

Sodium sulfite, anhydrous

-

Hydroquinone

-

Borax (sodium tetraborate (B1243019) decahydrate)

-

Distilled water

-

Heated magnetic stirrer

-

Graduated cylinders and beakers

-

Storage bottles

Procedure:

-

Start with 750 mL of distilled water at approximately 50-55°C.

-

With continuous stirring, add and dissolve the following chemicals in the specified order. Ensure each chemical is fully dissolved before adding the next.

-

Metol: 2.0 g

-

Sodium sulfite, anhydrous: 100.0 g

-

Hydroquinone: 5.0 g

-

Borax: 2.0 g

-

-

Add cold distilled water to make a final volume of 1 liter.

-

Stir until the solution is uniform.

-